Dodecyl Icosanoate

Catalog No.
S1910430
CAS No.
42232-82-6
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl Icosanoate

CAS Number

42232-82-6

Product Name

Dodecyl Icosanoate

IUPAC Name

dodecyl icosanoate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

GFFYHZLIDINABP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Dodecyl Icosanoate, also known as Dodecyl arachidate, is a long-chain fatty acid ester with the chemical formula C32H64O2 National Institutes of Health (NIH), PubChem. [PubChem Dodecyl Icosanoate: ]. While research on its specific applications is limited, its properties make it a potential tool in various scientific fields.

Potential Applications in Biological Research

Due to its fatty acid structure, Dodecyl Icosanoate might be useful in biological research for several reasons:

  • Biological Material

    Its basic structure aligns with naturally occurring fatty acids found in cell membranes. This allows it to potentially serve as a model compound in studies investigating membrane structure and function [MedChemExpress, Dodecyl arachidate (Dodecyl Icosanoate)].

  • Delivery Agent

    Dodecyl Icosanoate's lipophilic (fat-loving) nature might enable it to act as a carrier molecule for transporting drugs or other substances across cell membranes [This is a hypothetical application based on its chemical properties. Research to confirm this specific use is ongoing].

Dodecyl Icosanoate, also known as dodecyl arachidate, is an organic compound with the chemical formula C32H64O2C_{32}H_{64}O_{2}. It belongs to the class of fatty acid esters, specifically long-chain fatty acids and alcohols. This compound is characterized by a dodecyl group (a straight-chain alkyl group with 12 carbon atoms) linked to an icosanoate group (derived from arachidic acid, which contains 20 carbon atoms). Dodecyl Icosanoate is notable for its hydrophobic properties, making it useful in various applications in biochemistry and materials science .

Dodecyl Icosanoate can be synthesized through the esterification reaction between arachidoyl-CoA and dodecan-1-ol. The general reaction can be represented as follows:

arachidoyl CoA+dodecan 1 oldodecyl icosanoate+coenzyme A\text{arachidoyl CoA}+\text{dodecan 1 ol}\rightarrow \text{dodecyl icosanoate}+\text{coenzyme A}

This reaction highlights the formation of the ester bond that characterizes Dodecyl Icosanoate . While specific reactions involving Dodecyl Icosanoate itself are less documented, related compounds have been studied extensively, providing insights into its potential reactivity and stability.

The synthesis of Dodecyl Icosanoate typically involves the following methods:

  • Esterification: The primary method involves the reaction of dodecan-1-ol with arachidic acid or its derivatives under acidic conditions to promote ester bond formation.
  • Transesterification: This method can also be applied using triglycerides as starting materials, where fatty acids are exchanged with alcohols to yield esters like Dodecyl Icosanoate.

These methods emphasize the importance of controlling reaction conditions such as temperature and pH to maximize yield and purity .

Dodecyl Icosanoate finds applications in several fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Acts as a solubilizing agent for drug formulations.
  • Biotechnology: Utilized in biochemical assays and as a reagent for various life science applications.

Its unique properties make it suitable for enhancing product performance in these industries .

Dodecyl Icosanoate shares structural similarities with other long-chain fatty acid esters. Here are some comparable compounds:

Compound NameFormulaCharacteristics
Dodecyl DecanoateC22H44O2C_{22}H_{44}O_{2}Shorter carbon chain than Dodecyl Icosanoate
Dodecyl ArachidateC32H64O2C_{32}H_{64}O_{2}Identical structure; alternative name for Dodecyl Icosanoate
Dodecyl HexanoateC18H36O2C_{18}H_{36}O_{2}Contains fewer carbons; differing properties
Dodecyl HeptadecanoateC30H60O2C_{30}H_{60}O_{2}Similar in structure; one less carbon than Dodecyl Icosanoate

Uniqueness: The distinctiveness of Dodecyl Icosanoate lies in its longer carbon chain (icosanoate), which contributes to its unique physical and chemical properties compared to shorter-chain esters. This characteristic may enhance its efficacy in specific applications such as cosmetic formulations and drug delivery systems .

Molecular Formula and Weight Analysis

The fundamental molecular composition of dodecyl icosanoate establishes the foundation for understanding its structural characteristics and physical properties. The compound possesses the molecular formula C32H64O2, indicating a completely saturated hydrocarbon framework with thirty-two carbon atoms, sixty-four hydrogen atoms, and two oxygen atoms incorporated within the ester functional group [1] [2] [3]. This molecular composition results in a molecular weight of approximately 480.85 to 480.86 grams per mole, with slight variations reported across different analytical methods and sources [1] [2] [4].

The monoisotopic mass of dodecyl icosanoate measures 480.49063 daltons, providing precise mass spectral identification capabilities [3] [5]. The compound bears the Chemical Abstracts Service registry number 42232-82-6, facilitating unambiguous identification in chemical databases and regulatory documentation [1] [2]. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as dodecyl icosanoate, reflecting its structural composition as the dodecyl ester of icosanoic acid [2] [4].

Table 1: Molecular Formula and Weight Analysis

PropertyValueSource Reference
Molecular FormulaC32H64O2 [1] [2] [3]
Molecular Weight (g/mol)480.85-480.86 [1] [2] [3]
Monoisotopic Mass (Da)480.49063 [3] [5]
Chemical Abstracts Service Number42232-82-6 [1] [2]
International Union of Pure and Applied Chemistry NameDodecyl icosanoate [1] [2]
Simplified Molecular Input Line Entry SystemCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC [2] [3]
International Chemical Identifier KeyGFFYHZLIDINABP-UHFFFAOYSA-N [2] [3]

The Simplified Molecular Input Line Entry System representation provides a linear textual description of the molecular structure, reading as CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC, which clearly delineates the twenty-carbon icosanoic acid chain connected through an ester linkage to the twelve-carbon dodecyl chain [2] [3]. The International Chemical Identifier Key GFFYHZLIDINABP-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational chemistry applications [2] [3].

Structural Characteristics

Carbon Chain Configuration

The structural architecture of dodecyl icosanoate demonstrates the characteristic features of long-chain saturated fatty acid esters, with its carbon framework consisting of two distinct aliphatic segments connected through an ester functional group. The icosanoic acid component contributes a straight-chain saturated fatty acid structure containing twenty carbon atoms arranged in an unbranched configuration [6] [7]. This icosanoic acid segment exhibits the typical characteristics of long-chain fatty acids, with each carbon atom maintaining tetrahedral geometry through sp3 hybridization, resulting in a fully saturated hydrocarbon chain [7] [8].

The dodecyl alcohol component provides a twelve-carbon straight-chain saturated alcohol moiety, also characterized by complete saturation and linear arrangement [9] [10]. This alcohol segment, derived from dodecanol, maintains the same tetrahedral carbon geometry throughout its length, contributing to the overall linear nature of the molecular structure [9]. The combination of these two saturated aliphatic chains results in a total carbon count of thirty-two atoms, with thirty rotatable carbon-carbon single bonds providing considerable conformational flexibility [2] [11].

Table 2: Structural Component Analysis

ComponentValueDescription
Total Carbon Atoms32Total carbon atoms in complete molecule
Hydrogen Atoms64Total hydrogen atoms in saturated structure
Oxygen Atoms2Two oxygen atoms in ester functional group
Icosanoic Acid Chain Length20 carbons (C20)Straight-chain saturated fatty acid component
Dodecyl Alcohol Chain Length12 carbons (C12)Straight-chain fatty alcohol component
Ester Functional Group PositionCentral linking positionCarbonyl carbon linking acid and alcohol
Heavy Atoms Count34All non-hydrogen atoms
Rotatable Bonds Count30Single bonds allowing rotation

The structural characteristics reveal that dodecyl icosanoate belongs to the category of long-chain fatty acid esters, specifically classified as a wax ester due to its extended carbon chain length exceeding twenty-four carbon atoms [11] [12]. The completely saturated nature of both hydrocarbon chains contributes to the compound's structural stability and influences its physical properties, including melting point, crystallization behavior, and conformational preferences [11] [13].

Ester Functional Group Geometry

The ester functional group in dodecyl icosanoate exhibits characteristic geometric features that define its chemical reactivity and physical properties. The carbonyl carbon atom within the ester linkage adopts sp2 hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees around the carbonyl center [14] [15]. This geometric arrangement positions the carbonyl oxygen, the ester oxygen, and the adjacent carbon atoms in a planar configuration, creating a rigid structural element within the otherwise flexible molecule [14].

The carbonyl oxygen atom demonstrates sp hybridization with one of its unhybridized 2p atomic orbitals forming the π bond with the carbonyl carbon's unhybridized 2p orbital [14]. This oxygen atom also possesses two lone pairs of electrons: one occupying an sp hybrid orbital and another residing in a 2p atomic orbital perpendicular to the π bond system [14]. The ether oxygen atom connecting to the dodecyl chain exhibits sp2 hybridization with bent geometry, accommodating its two lone pairs of electrons while maintaining bonding to both the carbonyl carbon and the adjacent alkyl carbon [14].

Table 3: Ester Functional Group Geometry

Structural FeatureCharacteristicBond Angles
Carbonyl Carbon Hybridizationsp2 hybridized~120°
Carbonyl Carbon GeometryTrigonal planar120° around carbonyl carbon
Carbonyl Oxygen Hybridizationsp hybridizedLinear arrangement
Ether Oxygen Hybridizationsp2 hybridized~109°
Ether Oxygen GeometryBent geometryBent around ether oxygen
Carbon-Oxygen Bond Order (C=O)Double bond (π-bonding)N/A
Carbon-Oxygen Bond Order (C-O)Single bondN/A
Ester Group PlanarityPlanar configurationAll atoms in same plane

The resonance stabilization within the ester functional group contributes to its distinctive properties, with electron delocalization occurring between the ether oxygen's lone pair and the carbonyl π system [14] [15]. This delocalization effect restricts rotation around the carbon-oxygen single bond, contributing to the planar nature of the ester group and influencing the overall molecular conformation [14]. The infrared spectroscopic signature of the ester functional group follows the characteristic "Rule of Three" pattern, exhibiting three intense absorption peaks at approximately 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch) [15].

Conformational Flexibility and 3D Modeling Challenges

The conformational behavior of dodecyl icosanoate presents significant challenges for three-dimensional molecular modeling due to the extensive flexibility inherent in its long-chain structure. The molecule contains thirty rotatable carbon-carbon single bonds, creating an enormous conformational search space that complicates computational analysis [1] [16]. Each rotatable bond can adopt multiple conformational states, primarily trans and gauche configurations, leading to a vast number of potential molecular conformations that must be considered in theoretical calculations [16] [11].

Computational chemistry approaches face substantial difficulties when attempting to model dodecyl icosanoate accurately. The PubChem database specifically notes that "conformer generation is disallowed since too flexible" for this compound, highlighting the computational challenges associated with its structural analysis [1]. This limitation arises from the exponential increase in conformational possibilities as chain length increases, making exhaustive conformational sampling computationally prohibitive with current methodologies [16] [17].

The conformational flexibility of long-chain esters like dodecyl icosanoate exhibits temperature-dependent behavior, with higher temperatures favoring extended conformations while lower temperatures promote more compact, folded arrangements [16] [12]. Molecular dynamics simulations of similar long-chain esters demonstrate that conformational transitions occur on timescales ranging from nanoseconds to microseconds, requiring extended simulation times to achieve adequate sampling of the conformational ensemble [16] [18].

The ester functional group itself contributes to conformational preferences through its planar geometry and restricted rotation around the C-O single bond [14] [16]. This constraint influences the overall molecular shape by limiting certain conformational states and favoring arrangements that minimize steric interactions between the long hydrocarbon chains [16]. The interplay between intramolecular van der Waals interactions, torsional preferences, and entropic effects determines the populated conformational states under different conditions [11] [12].

Three-dimensional modeling challenges are further complicated by the need to account for intermolecular interactions in condensed phases, where dodecyl icosanoate molecules can exhibit complex packing arrangements and cooperative conformational behavior [11] [12]. The crystalline forms of long-chain esters demonstrate specific packing motifs that depend on chain length, symmetry, and intermolecular hydrogen bonding patterns [11]. Computational approaches must therefore consider both intramolecular conformational preferences and intermolecular packing effects to accurately predict the three-dimensional structure and properties of dodecyl icosanoate in various phases [19] [18].

Conventional Esterification Techniques

Acid-Catalyzed Synthesis

Acid-catalyzed esterification represents the most widely employed method for producing dodecyl icosanoate, utilizing the classical Fischer esterification mechanism [3] [4]. This approach involves the direct condensation of icosanoic acid with dodecanol in the presence of acidic catalysts, which serve to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack by the alcohol [5].
The mechanism proceeds through a series of well-established steps beginning with protonation of the carboxyl group, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the desired ester [6]. The reaction is thermodynamically controlled and requires removal of water to drive the equilibrium toward product formation [7].

Sulfuric acid emerges as the most commonly employed catalyst due to its high catalytic activity and low cost, typically achieving yields of 85-95% under optimized conditions [4]. The optimal temperature range for sulfuric acid-catalyzed reactions spans 50-180°C, with reaction times varying from 4-24 hours depending on the specific conditions employed [8]. Research has demonstrated that temperatures between 150-180°C provide the most favorable balance between reaction rate and product selectivity [8].

Hydrochloric acid presents an attractive alternative due to its recoverable and reusable nature [9]. Kinetic studies have shown that hydrochloric acid can be effectively recovered through distillation and reused for up to five cycles while maintaining high catalytic activity [9]. The catalyst loading for hydrochloric acid typically ranges from 0.1-1.0 M, with optimal performance observed at concentrations around 0.5 M [9].

Phosphoric acid and p-toluenesulfonic acid represent more specialized alternatives, with phosphoric acid offering superior thermal stability at elevated temperatures and p-toluenesulfonic acid providing enhanced selectivity in complex reaction mixtures [4] [6]. These catalysts typically operate at higher temperatures (120-200°C for phosphoric acid, 80-150°C for p-toluenesulfonic acid) but offer advantages in terms of reduced side reaction formation [8].

Base-Catalyzed Transesterification

Base-catalyzed transesterification provides an alternative pathway for dodecyl icosanoate synthesis, particularly when starting from methyl or ethyl esters of icosanoic acid rather than the free fatty acid [10] [11]. This approach typically employs alkoxide bases such as sodium methoxide or potassium tert-butoxide to facilitate the exchange of alkoxy groups between the starting ester and dodecanol [11].

The mechanism involves deprotonation of the alcohol by the base to form a highly nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the ester substrate [11]. This process proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group to yield the desired transesterified product [11].

Sodium hydroxide and potassium hydroxide represent the most economical base catalysts, achieving yields of 75-90% under mild conditions (25-65°C) [10]. However, these systems suffer from moderate selectivity and potential soap formation when traces of free fatty acids are present [10]. The reaction typically requires 1-6 hours for completion, depending on the catalyst concentration and temperature employed [10].

Sodium methoxide offers superior performance with yields reaching 85-95% due to its higher nucleophilicity and reduced tendency for side reactions [11]. The reaction can be conducted at temperatures as low as 25-60°C with reaction times of 0.5-4 hours [11]. Potassium tert-butoxide provides the highest selectivity among base catalysts, achieving yields of 88-96% with excellent control over side product formation [11].

Advanced Catalytic Approaches

Organometallic Catalysts (Tin-Based Systems)

Organometallic tin catalysts have emerged as highly effective systems for dodecyl icosanoate synthesis, offering advantages in terms of activity, selectivity, and recyclability [5] [12] [13]. These catalysts operate through two primary mechanistic pathways: Lewis acid activation and exchange-insertion mechanisms [5].

Dibutyltin oxide (Bu₂SnO) represents one of the most extensively studied tin-based catalysts for esterification reactions [5] [12]. This catalyst exhibits remarkable activity in the temperature range of 120-180°C, achieving conversion rates of 85-95% through an exchange-insertion mechanism [5]. The catalyst functions by initially undergoing alcoholysis with dodecanol to form a tin alkoxide intermediate, followed by coordination and insertion of the carboxylic acid into the tin-oxygen bond [5].
Butyltin oxide hydroxide (BuSn(O)OH) demonstrates superior performance among tin catalysts, achieving conversion rates of 90-98% at temperatures of 140-200°C [5]. This catalyst exhibits excellent reusability, maintaining high activity over multiple reaction cycles due to its stable oligomeric structure [5]. The high activity of BuSn(O)OH has been attributed to its enhanced Lewis acidity compared to other tin-based systems [5].

Dibutyltin dilaurate (Bu₂Sn(Lau)₂) offers the advantage of homogeneous catalysis, being liquid at room temperature and exhibiting good solubility in the reaction medium [5]. However, this catalyst typically achieves lower conversion rates (75-88%) compared to the oxide-based systems and operates optimally in the temperature range of 100-160°C [5].

Dimethyltin oxide (Me₂SnO) has been specifically studied for esterification reactions, operating through a mechanism involving initial formation of a tin alkoxide intermediate followed by coordination of the carboxylic acid [5]. The catalyst achieves conversion rates of 82-92% in the temperature range of 110-170°C [5].

The kinetic analysis of tin-catalyzed esterification reveals that these systems follow first-order kinetics with respect to both the carboxylic acid and alcohol substrates [12]. Activation energies typically range from 50-70 kilojoules per mole, indicating moderate temperature dependence and favorable reaction kinetics [12].

Sulfonated Carbon Catalysts

Sulfonated carbon catalysts represent a sustainable and environmentally benign approach to dodecyl icosanoate synthesis, offering advantages in terms of thermal stability, reusability, and reduced environmental impact [14] [15] [16]. These materials are typically prepared through carbonization of biomass feedstocks followed by sulfonation with either sulfuric acid or methanesulfonic acid [14] [15].

The synthesis process involves solvothermal carbonization of lignocellulosic materials at temperatures ranging from 400-600°C, followed by functionalization with sulfonic acid groups through treatment with concentrated sulfuric acid or methanesulfonic acid [14] [15]. The resulting materials exhibit high surface areas (150-400 square meters per gram) and substantial acid site densities (2.0-5.0 millimoles per gram) [15] [16].

Lignin-derived sulfonated carbon catalysts demonstrate exceptional performance in esterification reactions, with methanesulfonic acid-functionalized materials achieving yields of 89-92% under optimized conditions [14] [15]. The superior performance of methanesulfonic acid-treated catalysts has been attributed to their enhanced thermal stability and reduced decomposition of surface functional groups at elevated temperatures [15].

Coffee residue-based sulfonated carbon catalysts represent a particularly attractive option due to the abundance of this waste material [15]. These catalysts achieve conversions of 71-85% in fatty acid esterification reactions, with optimal performance observed when the carbonization temperature is maintained at 600°C and sulfonation is conducted at 200°C for 18 hours [15].

Murumuru kernel shell-derived catalysts have demonstrated outstanding performance, achieving conversions up to 97% in esterification reactions [16] [17]. The optimal sulfonation conditions for these materials involve treatment with concentrated sulfuric acid at 200°C for 4 hours using a solid-to-acid ratio of 1:10 (weight/volume) [16] [17].

The mechanism of sulfonated carbon-catalyzed esterification involves adsorption of the carboxylic acid onto the catalyst surface through hydrogen bonding with sulfonic acid groups, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon [15] [16]. The high density of sulfonic acid groups and the porous structure of these materials facilitate efficient mass transfer and provide numerous active sites for the esterification reaction [15].

Optimization Parameters

Temperature and Reaction Time

Temperature optimization represents a critical factor in achieving efficient dodecyl icosanoate synthesis, with different catalyst systems exhibiting distinct temperature-activity profiles [8] [18] [19]. The relationship between temperature and conversion rate follows Arrhenius kinetics, with activation energies varying significantly among different catalytic systems [20] [21].

For acid-catalyzed systems, optimal temperatures typically range from 150-180°C, providing the ideal balance between reaction rate and selectivity [8]. At temperatures below 100°C, reaction rates become impractically slow, requiring reaction times exceeding 24 hours to achieve acceptable conversions [8]. Conversely, temperatures above 200°C can lead to increased side reactions, including alcohol dehydration and ester thermal decomposition [8].

Organometallic tin catalysts exhibit optimal performance in the temperature range of 120-180°C, with most systems achieving maximum activity around 160°C [5] [20]. The temperature dependence of tin-catalyzed reactions has been extensively studied, revealing activation energies in the range of 50-70 kilojoules per mole [12] [20]. Higher temperatures (above 180°C) can lead to catalyst deactivation through thermal decomposition of the organometallic complexes [5].

Sulfonated carbon catalysts demonstrate exceptional thermal stability, maintaining high activity even at temperatures exceeding 200°C [15] [16]. These systems typically achieve optimal performance in the range of 200-260°C, with some materials showing enhanced activity under near-critical methanol conditions [15]. The high thermal stability of these catalysts allows for rapid reaction kinetics with reaction times as short as 30 minutes to 3 hours [15].

Reaction time optimization is intimately linked to temperature selection, with higher temperatures generally enabling shorter reaction times while maintaining high conversions [8] [18]. At 150°C with acid catalysts, typical reaction times range from 5-8 hours to achieve 90% conversion [8]. Increasing the temperature to 180°C can reduce reaction times to 2-4 hours while maintaining equivalent conversion levels [8].

The kinetic analysis reveals that esterification reactions generally follow pseudo-first-order kinetics when conducted with excess alcohol [21] [22]. The rate constants increase exponentially with temperature according to the Arrhenius equation, with pre-exponential factors varying from 10⁴ to 10¹⁰ depending on the catalyst system employed [21].

Molar Ratio Effects

The molar ratio of alcohol to carboxylic acid represents one of the most influential parameters in esterification optimization, directly affecting both the equilibrium position and reaction kinetics [23] [24] [21]. Since esterification is a reversible reaction that produces water as a byproduct, employing excess alcohol serves to shift the equilibrium toward product formation while simultaneously reducing the inhibitory effects of water accumulation [24] [21].

At stoichiometric ratios (1:1 alcohol to acid), conversion levels typically remain limited to 45-55% due to equilibrium constraints and water inhibition [8] [25]. Increasing the molar ratio to 3:1 results in substantial improvement, with conversions reaching 65-75% and equilibrium times decreasing from 24-48 hours to 12-24 hours [8].

The most significant improvements are observed when the molar ratio is increased to 6:1 or 10:1, achieving conversions of 80-88% and 90-95%, respectively [8] [24]. These ratios represent the optimal balance between conversion efficiency and economic feasibility for most industrial applications [18] [19]. Further increases to 15:1 or 20:1 ratios can push conversions to 93-98%, but at the cost of increased alcohol recovery requirements and reduced economic efficiency [8].

Research on dodecyl caffeate synthesis, which shares similar reaction characteristics with dodecyl icosanoate, has demonstrated that increasing the substrate ratio from 5:1 to 10:1 dramatically improves yields from approximately 51% to 95% while reducing equilibrium time from over 240 minutes to 120 minutes [24] [21]. This dramatic improvement has been attributed to the suppression of the reverse hydrolysis reaction and enhanced mass transfer characteristics [24].

The kinetic analysis reveals that reaction rates increase proportionally with alcohol concentration until reaching saturation levels around 10:1 to 15:1 ratios [3] [23]. Beyond these ratios, further increases in alcohol concentration provide diminishing returns in terms of conversion improvement while significantly increasing operational costs [8].

For enzymatic esterification systems, even higher molar ratios may be required due to the lower activity of biocatalysts compared to chemical catalysts [23]. Studies on chlorogenic acid esterification have shown that molar ratios of 70:1 to 400:1 may be necessary to achieve acceptable conversions when using immobilized lipases [23].

Catalyst Loading Efficiency

Catalyst loading optimization requires careful consideration of the relationship between catalytic activity, conversion efficiency, product separation, and economic factors [9] [18] [22]. The optimal catalyst concentration varies significantly among different catalytic systems, with typical ranges spanning from 0.5% to 15% by weight relative to the substrate [9] [19].

For homogeneous acid catalysts, loading levels of 0.5-1.0% (weight/weight) provide moderate activity with conversions of 50-65%, but reaction times may extend beyond practical limits [9] [25]. Increasing the catalyst loading to 1.0-2.0% results in substantial improvements, achieving conversions of 70-80% with reasonable reaction times [9]. The optimal range for most acid-catalyzed systems falls between 2.0-5.0% loading, providing conversions of 85-92% with acceptable reaction kinetics [18] [19].

Higher catalyst loadings (5.0-10.0%) can achieve conversions of 90-96%, but present challenges in terms of product purification and catalyst separation [19] [22]. Loadings exceeding 10% typically provide only marginal improvements in conversion while significantly increasing costs and separation difficulties [18].

Kinetic studies on hydrochloric acid-catalyzed esterification have demonstrated that catalyst loading effects follow saturation kinetics, with rate constants increasing linearly with catalyst concentration up to approximately 0.5 M, beyond which the relationship becomes nonlinear [9]. The study revealed that optimal catalyst loading occurs at concentrations where the reaction rate is maximized while minimizing catalyst waste [9].

For heterogeneous catalysts, including sulfonated carbon and ion exchange resins, optimal loadings typically range from 3-8% by weight [16] [18] [19]. These systems offer the advantage of easy separation and potential for reuse, making higher loadings more economically viable compared to homogeneous systems [16] [17].

Palm fatty acid distillate esterification studies have shown that increasing catalyst loading from 1% to 4% results in substantial improvements in free fatty acid conversion, with 4% loading achieving 95.5% conversion under optimized conditions [18]. Further increases to 5% loading provided only marginal improvements (97.8% conversion), indicating that 4% represents the optimal balance between activity and economics [18].

The relationship between catalyst loading and reaction kinetics follows Michaelis-Menten-type behavior for many catalytic systems, with initial linear increases in reaction rate followed by saturation at higher loadings [3] [22]. This behavior has been attributed to mass transfer limitations and active site saturation effects at elevated catalyst concentrations [22].

XLogP3

15.2

Wikipedia

Dodecyl Icosanoate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-16-2023

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